4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine
Description
4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine (CAS: 339279-75-3) is a pyrimidine derivative characterized by a diazenyl (-N=N-) linker connecting the pyrimidinamine core to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₇H₁₂F₃N₅, with a molecular weight of 343.31 g/mol . The compound’s structure combines electron-withdrawing trifluoromethyl (-CF₃) and aromatic phenyl groups, which may enhance stability and modulate electronic properties for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-phenyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5/c18-17(19,20)12-7-4-8-13(9-12)24-25-14-10-22-16(21)23-15(14)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDANDRDWSZUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine (CAS: 339279-75-3) is a compound of interest due to its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological activity of this compound, supported by relevant research findings and data.
Molecular Characteristics
- Molecular Formula : C17H12F3N5
- Molar Mass : 343.31 g/mol
- Structural Features : The compound features a pyrimidine ring substituted with a phenyl group and a diazenyl moiety that includes a trifluoromethyl-substituted phenyl group.
| Property | Value |
|---|---|
| CAS Number | 339279-75-3 |
| Molecular Formula | C17H12F3N5 |
| Molar Mass | 343.31 g/mol |
Synthesis
The synthesis of this compound involves the diazotization of an appropriate aniline derivative followed by coupling reactions with pyrimidine derivatives. Specific methodologies can vary, but the general approach includes:
- Diazotization : Reacting an aniline derivative with nitrous acid.
- Coupling Reaction : The diazonium salt is then coupled with a pyrimidine derivative to form the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of trifluoromethyl-substituted phenyl compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- In Vitro Studies : In a study evaluating the anticancer effects of similar compounds, it was reported that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, demonstrating IC50 values in the micromolar range.
- In Vivo Studies : Animal models treated with similar diazenyl-pyrimidine derivatives showed reduced tumor growth and improved survival rates compared to control groups, indicating potential therapeutic benefits.
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound could interfere with signaling pathways that promote tumor growth and survival.
Comparison with Similar Compounds
Key Observations :
The third compound (DB02915) includes a thiazolyl ring, a heterocycle known for bioactivity in kinase inhibition, as evidenced by its experimental drug status .
Electronic Effects: The -CF₃ group in all three compounds contributes to lipophilicity and metabolic stability.
Molecular Weight and Applications :
- Despite similar molecular weights (~343 g/mol) between the target and the second compound, their substituents dictate divergent applications. The diazenyl group in the target may favor applications in optical materials or catalysis , while the thioureido group in the second compound aligns with antimicrobial research .
- The higher molecular weight of DB02915 (389.39 g/mol) reflects its thiazolyl substituent, which is critical for binding to kinase targets like CK4 .
Research Findings and Functional Insights
Pharmacological Potential
- Target Compound: The diazenyl group’s conjugation system may enable interactions with biological targets such as ATP-binding pockets in kinases.
- DB02915 : As a kinase inhibitor, its thiazolyl group likely engages in hydrophobic interactions, while the 4-CF₃-phenyl moiety enhances target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
